N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide” is a synthetic organic compound . It has a molecular formula of C18H17N3O6S and an average mass of 403.409 Da .
Molecular Structure Analysis
The molecular structure of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide” is complex, with a benzothiazole ring attached to a dioxolo ring . The exact structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography.Applications De Recherche Scientifique
Synthesis of Radiotracers for Alzheimer's Disease Imaging
The synthesis of carbon-11-labeled inhibitors targeting casein kinase 1 (CK1) has been explored as potential positron emission tomography (PET) radiotracers for imaging Alzheimer's disease. These compounds, synthesized from derivatives related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide, demonstrate the potential of benzothiazole derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Eukaryotic DNA Topoisomerase II Inhibition
Research has identified several fused heterocyclic compounds, including benzothiazole derivatives, as inhibitors of eukaryotic DNA topoisomerase II. These findings suggest the potential use of such compounds in cancer therapy, highlighting their importance in medicinal chemistry research (Pınar et al., 2004).
Pharmacological Agent Design
Various studies have focused on the synthesis and pharmacological evaluation of benzothiazole derivatives as potential therapeutic agents. These compounds have shown promising anticonvulsant, antimicrobial, and anticancer activities, underlining the versatility of benzothiazole scaffolds in drug discovery. For instance, novel 4-thiazolidinone derivatives acting as benzodiazepine receptor agonists demonstrated considerable anticonvulsant activity, offering insights into the development of new therapeutic agents (Faizi et al., 2017).
Antimicrobial and Anticancer Activities
The exploration of benzothiazole derivatives extends to their antimicrobial and anticancer potential. Compounds based on this scaffold have been synthesized and tested against various cancer cell lines and microbial strains, exhibiting moderate to good inhibitory activity. These studies contribute to the ongoing search for new antimicrobial and anticancer agents, highlighting the potential of benzothiazole derivatives in addressing diverse health challenges (Kamal et al., 2011).
Propriétés
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-20-11-5-3-2-4-9(11)15(19)18-16-17-10-6-12-13(22-8-21-12)7-14(10)23-16/h2-7H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSPYDEYVVLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.